

Application Notes: Iohexol Protocol for Isolating Plant Protoplasts

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Compound of Interest

Compound Name: *Iohexol*

Cat. No.: *B1672079*

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Introduction

The isolation of high-quality, viable protoplasts is a fundamental prerequisite for a wide range of applications in plant biology and biotechnology. These include transient gene expression studies, single-cell sequencing, somatic hybridization, and organelle isolation. A critical step in obtaining a pure protoplast population is the effective separation of intact protoplasts from cellular debris, broken cells, and undigested tissue fragments. While sucrose density gradients have traditionally been used, they can sometimes lead to osmotic stress and incomplete purification.[1][2] **Iohexol**, a non-ionic, iodinated density gradient medium, offers a valuable alternative for the gentle and efficient purification of plant protoplasts.[3][4] Its low osmolality at high densities and its ability to form self-generating gradients make it well-suited for separating cells based on their buoyant density.[3][4][5]

These application notes provide a detailed protocol for the isolation and purification of plant protoplasts using an **Iohexol** density gradient. The protocol is designed to be adaptable for researchers working with various plant species and tissues.

Key Experimental Protocols

1. Materials and Reagents

- Plant Material: Young, healthy leaves from well-watered plants (e.g., *Arabidopsis thaliana*, tobacco, rice).

- Enzyme Solution:
 - Cellulase (e.g., Onozuka R-10)
 - Macerozyme (e.g., R-10)
 - Mannitol (as an osmoticum)
 - MES buffer
 - KCl
 - CaCl_2
- W5 Solution (Wash Solution):
 - NaCl
 - KCl
 - CaCl_2
 - MES buffer
- **Iohexol** Stock Solution (e.g., 60% w/v)
- MMg Solution (for resuspension):
 - Mannitol
 - MgCl_2
 - MES buffer
- Protoplast Viability Stain:
 - Fluorescein diacetate (FDA)

2. Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific plant species and tissues.

2.1. Plant Material Preparation

- Select young, fully expanded leaves from healthy, well-hydrated plants (typically 3-5 weeks old).
- Using a sharp razor blade, carefully slice the leaves into thin strips (0.5-1 mm). This increases the surface area for enzyme digestion.
- Immediately place the leaf strips into a petri dish containing the freshly prepared Enzyme Solution.

2.2. Enzymatic Digestion

- Vacuum infiltrate the leaf strips in the Enzyme Solution for 15-30 minutes to ensure the solution penetrates the tissue.
- Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-6 hours. The optimal digestion time will vary depending on the plant species.

2.3. Protoplast Release and Filtration

- After digestion, gently swirl the petri dish to release the protoplasts.
- Filter the protoplast suspension through a 40-100 μ m nylon mesh to remove undigested debris.
- Collect the filtrate in a round-bottom centrifuge tube.

2.4. Protoplast Washing

- Centrifuge the protoplast suspension at 100 x g for 5 minutes.
- Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.
- Repeat the washing step twice to remove residual enzymes.

2.5. Iohexol Gradient Purification

- Prepare the desired **Iohexol** concentration (e.g., 45-65%) in a suitable buffer (e.g., W5 solution). The optimal concentration may need to be determined empirically. For example, a 65% **Iohexol** concentration has been found to be effective for tea plant protoplasts.^[1]
- Carefully overlay the washed protoplast suspension onto the **Iohexol** cushion in a new centrifuge tube.
- Centrifuge at a low speed (e.g., 50-100 x g) for 10-15 minutes.
- Intact, viable protoplasts will form a band at the interface of the W5 solution and the **Iohexol** cushion. Damaged cells and debris will pellet at the bottom of the tube.
- Carefully collect the protoplast band using a wide-bore pipette.

2.6. Final Washing and Resuspension

- Wash the purified protoplasts with W5 or MMg solution to remove the **Iohexol**.
- Centrifuge at 100 x g for 5 minutes and discard the supernatant.
- Resuspend the final protoplast pellet in a suitable medium (e.g., MMg solution) for downstream applications.

2.7. Viability Assessment

- Add a small amount of Fluorescein diacetate (FDA) solution to a sample of the protoplast suspension.
- Incubate for 5-10 minutes.
- Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.^{[6][7]}

Data Presentation

Table 1: Optimization of Protoplast Isolation Parameters for Various Plant Species

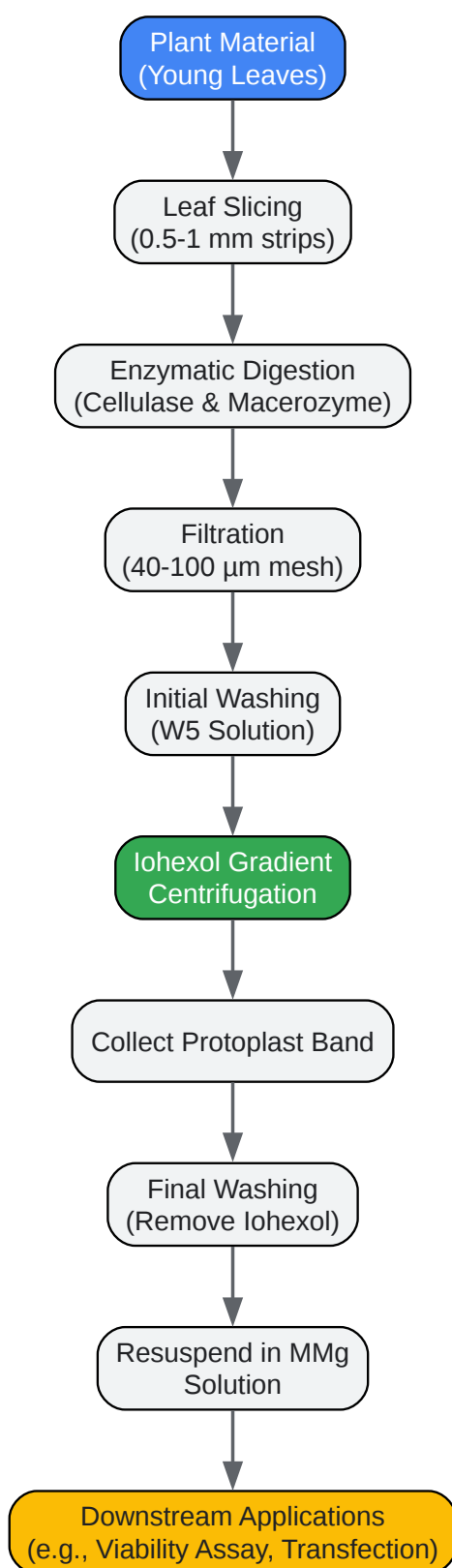
Plant Species	Tissue	Enzyme Concentration	Mannitol Concentration	Incubation Time	Protoplast Yield (protoplasts/g FW)	Viability (%)	Reference
Camellia sinensis (Tea Plant)	Tender Leaves	1.5% Cellulase, 0.4-0.6% Macerozyme	0.4 M	10 h	3.27 x 10 ⁶	92.94%	[1]
Oryza sativa (Rice)	Calli	1.5% Cellulase R-10, 0.75% Macerozyme R-10	0.6 M	18-20 h	Not Specified	70-99%	[8]
Solanum tuberosum (Potato)	Leaves	Not Specified	Not Specified	6 h	6.36 x 10 ⁶	Not Specified	[9]
Brassica rapa ssp. pekinensis (Chinese Cabbage)	Leaf Mesophyll	1.5% Cellulase	0.5 M	Not Specified	6.2 x 10 ⁶	80%	[10]

Cymbidium (Orchid)	Leaf Base	1.2% Cellulase , 0.6% Macerozyme	0.4-0.6 M	6 h	~2.50 x 10 ⁷	~92.09%	[11]
Apium graveolens (Celery)	Seedling Leaves	2.0% Cellulase , 0.1% Pectolase	0.6 M	8 h	8.22 x 10 ⁷	~95%	[12]

Table 2: Comparison of Purification Media for Protoplast Isolation

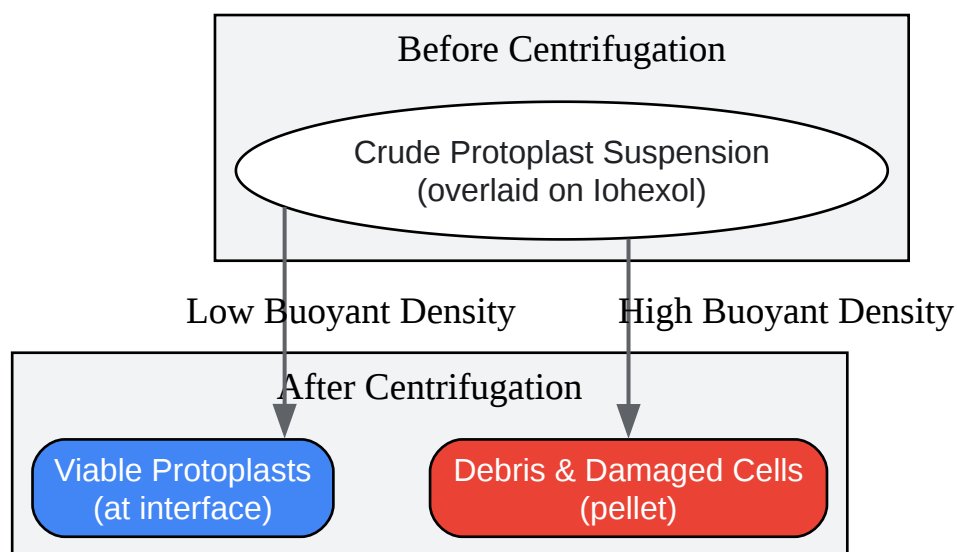
Purification Medium	Plant Species	Concentration	Observations	Reference
Iodixanol	Camellia sinensis	65%	Significantly lower impurities compared to 45% Iodixanol and sucrose.	[1][2]
Sucrose	Camellia sinensis	0.6 M and 0.73 M	Could not completely separate protoplasts from impurities.	[1][2]
Sucrose	Solanum tuberosum	20%	Optimal for protoplast concentration and viability in a cushion method.	[9]

Visualizations



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Caption: Experimental workflow for plant protoplast isolation using **Iohexol**.



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Caption: Separation principle of **Iohexol** density gradient centrifugation.

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